molecular formula C5H7N3O2 B593620 1-acetyl-2-amino-1H-imidazol-4(5H)-one CAS No. 130749-78-9

1-acetyl-2-amino-1H-imidazol-4(5H)-one

Cat. No. B593620
CAS RN: 130749-78-9
M. Wt: 141.13
InChI Key: SQOUNUPLIMKUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-2-amino-1H-imidazol-4(5H)-one, also known as AAI, is a heterocyclic organic compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. AAI is a synthetic analog of a natural compound, histidine, and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-acetyl-2-amino-1H-imidazol-4(5H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In particular, 1-acetyl-2-amino-1H-imidazol-4(5H)-one has been shown to inhibit the activity of histidine decarboxylase, an enzyme that plays a role in the production of histamine, a compound involved in inflammation and allergic reactions.
Biochemical and Physiological Effects
1-acetyl-2-amino-1H-imidazol-4(5H)-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-acetyl-2-amino-1H-imidazol-4(5H)-one has antimicrobial and anticancer activity against various cell lines. 1-acetyl-2-amino-1H-imidazol-4(5H)-one has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 1-acetyl-2-amino-1H-imidazol-4(5H)-one can enhance plant growth and improve crop yields.

Advantages and Limitations for Lab Experiments

One advantage of using 1-acetyl-2-amino-1H-imidazol-4(5H)-one in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. 1-acetyl-2-amino-1H-imidazol-4(5H)-one is also relatively stable and can be stored for extended periods. However, one limitation of using 1-acetyl-2-amino-1H-imidazol-4(5H)-one is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1-acetyl-2-amino-1H-imidazol-4(5H)-one. One area of interest is the development of 1-acetyl-2-amino-1H-imidazol-4(5H)-one-based biosensors for detecting histidine in biological samples. Another area of interest is the investigation of 1-acetyl-2-amino-1H-imidazol-4(5H)-one's potential as a plant growth regulator and its ability to enhance crop yields. Additionally, further research is needed to fully understand the mechanism of action of 1-acetyl-2-amino-1H-imidazol-4(5H)-one and its potential applications in medicine, materials science, and other fields.

Synthesis Methods

1-acetyl-2-amino-1H-imidazol-4(5H)-one can be synthesized using different methods, including the reaction of histidine with acetic anhydride and the reaction of imidazole with acetic anhydride and ammonia. The latter method involves the reaction of imidazole with acetic anhydride to form 1-acetyl-imidazole, which is then reacted with ammonia to form 1-acetyl-2-amino-1H-imidazol-4(5H)-one.

Scientific Research Applications

1-acetyl-2-amino-1H-imidazol-4(5H)-one has been studied for its potential applications in various fields. In medicine, it has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. 1-acetyl-2-amino-1H-imidazol-4(5H)-one has also been studied for its potential as a biosensor for detecting histidine in biological samples. In agriculture, 1-acetyl-2-amino-1H-imidazol-4(5H)-one has been investigated for its potential as a plant growth regulator and for its ability to enhance crop yields. In materials science, 1-acetyl-2-amino-1H-imidazol-4(5H)-one has been studied for its potential as a corrosion inhibitor and for its ability to form metal complexes.

properties

IUPAC Name

3-acetyl-2-amino-4H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3(9)8-2-4(10)7-5(8)6/h2H2,1H3,(H2,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOUNUPLIMKUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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